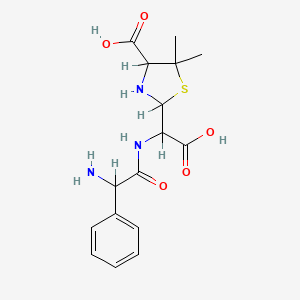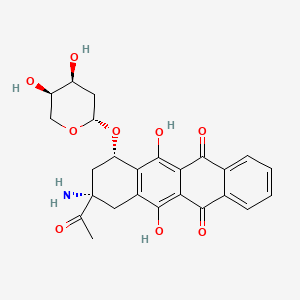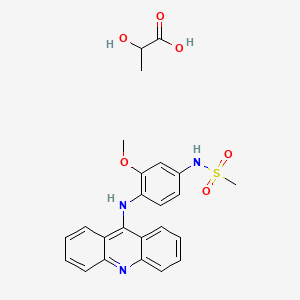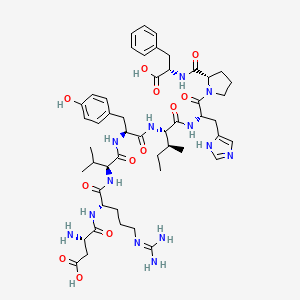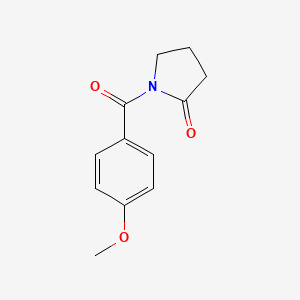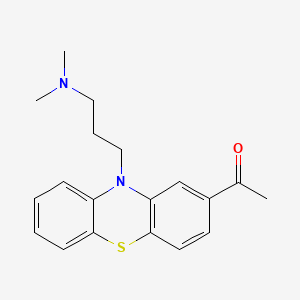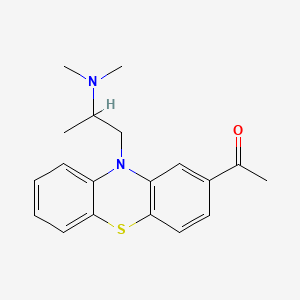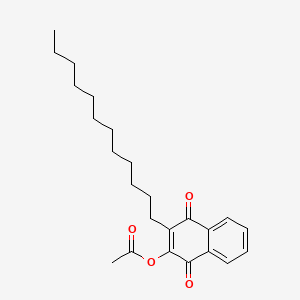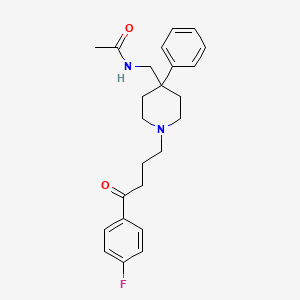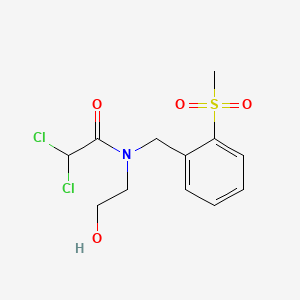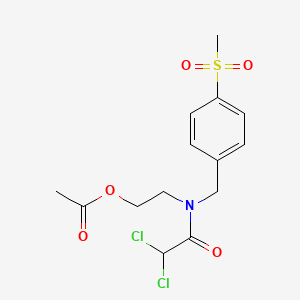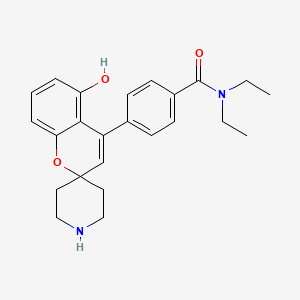
ADL5859
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ADL-5859 is a selective and orally active delta opioid receptor agonist. It is a small molecule compound with the chemical formula C24H28N2O3. ADL-5859 has been investigated for its potential analgesic effects, particularly in the treatment of neuropathic pain, acute pain, and pain due to osteoarthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ADL-5859 involves several steps, starting with the preparation of the core benzamide structure. The key intermediate is N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4’-piperidine]-4-yl)benzamide. The synthetic route typically involves the following steps:
Formation of the benzamide core: This involves the reaction of a suitable benzoyl chloride with diethylamine to form the benzamide.
Spirocyclization: The benzamide is then subjected to spirocyclization with a suitable chromene derivative to form the spiro[chromene-2,4’-piperidine] structure.
Hydroxylation: The final step involves the hydroxylation of the spiro compound to introduce the hydroxyl group at the desired position
Industrial Production Methods
Industrial production of ADL-5859 would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
ADL-5859 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group in ADL-5859 can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the benzamide core can be reduced to form corresponding alcohols.
Substitution: The aromatic ring in ADL-5859 can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
ADL-5859 has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of delta opioid receptor agonists.
Biology: Investigated for its effects on delta opioid receptors and related signaling pathways.
Medicine: Studied for its potential analgesic effects in the treatment of various types of pain, including neuropathic pain and osteoarthritis .
Industry: Potential use in the development of new pain management therapies .
Mechanism of Action
ADL-5859 exerts its effects by selectively binding to and activating delta opioid receptors. This activation leads to the modulation of pain signaling pathways, resulting in analgesic effects. The compound shows high selectivity for delta opioid receptors over other opioid receptors, such as mu and kappa receptors. The molecular targets and pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of G-protein coupled receptor signaling pathways .
Comparison with Similar Compounds
ADL-5859 is unique in its high selectivity for delta opioid receptors and its oral bioavailability. Similar compounds include:
SNC80: Another delta opioid receptor agonist with similar analgesic effects but different pharmacokinetic properties.
ADL-5747: A structurally related compound with similar analgesic effects but different receptor binding profiles.
Deltorphin: A naturally occurring peptide with high selectivity for delta opioid receptors .
Properties
Key on ui mechanism of action |
ADL5859 is a novel, oral compound that targets the Delta opioid receptor. Delta receptor agonists are thought to offer benefits over other approaches to the management of pain. |
|---|---|
CAS No. |
850305-06-5 |
Molecular Formula |
C24H28N2O3 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide |
InChI |
InChI=1S/C24H28N2O3/c1-3-26(4-2)23(28)18-10-8-17(9-11-18)19-16-24(12-14-25-15-13-24)29-21-7-5-6-20(27)22(19)21/h5-11,16,25,27H,3-4,12-15H2,1-2H3 |
InChI Key |
OPIKUXLJQFYMSC-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C2=CC3(CCNCC3)OC4=CC=CC(=C42)O |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C2=CC3(CCNCC3)OC4=CC=CC(=C42)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ADL 5859 ADL-5859 ADL5859 N,N-diethyl-4-(5-hydroxyspiro(chromene-2,4'-piperidine)-4-yl)benzamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


